methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate
Description
Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate (CAS: 1396635-81-6 ) is a synthetic organic compound featuring a benzoate ester core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 2-hydroxypropyl chain bearing a 1,3-benzodioxole (methylenedioxyphenyl) group. This structure combines multiple pharmacophoric elements:
- Benzoate ester: Enhances lipophilicity and membrane permeability.
- 1,3-Benzodioxole: Contributes to metabolic stability and modulates electronic properties due to its electron-rich aromatic system.
Characterization would typically involve nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography using tools like SHELXL or ORTEP-3 .
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S/c1-18(21,13-5-8-15-16(9-13)26-11-25-15)10-19-27(22,23)14-6-3-12(4-7-14)17(20)24-2/h3-9,19,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECJIODAIYRZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is treated with chlorosulfonic acid under controlled conditions to yield methyl 4-chlorosulfonylbenzoate. Subsequent reaction with aqueous ammonia introduces the sulfamoyl group:
$$
\text{Methyl 4-aminobenzoate} + \text{ClSO}3\text{H} \rightarrow \text{Methyl 4-chlorosulfonylbenzoate} \xrightarrow{\text{NH}3} \text{Methyl 4-sulfamoylbenzoate}
$$
Conditions :
- Chlorosulfonic acid at 0–5°C in dry benzene.
- Ammoniation at room temperature for 1 hour.
Yield : ~75% after recrystallization from ethanol-water.
Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-2-Hydroxypropylamine
Alkylation of 1,3-Benzodioxol-5-ylmethanol
1,3-Benzodioxol-5-ylmethanol is converted to its corresponding bromide using phosphorus tribromide. This bromide undergoes nucleophilic substitution with 2-nitropropane in the presence of potassium carbonate to form 2-(1,3-benzodioxol-5-yl)-2-nitropropane:
$$
\text{1,3-Benzodioxol-5-ylmethanol} \xrightarrow{\text{PBr}3} \text{1,3-Benzodioxol-5-ylmethyl bromide} \xrightarrow{\text{2-nitropropane, K}2\text{CO}_3} \text{2-(1,3-Benzodioxol-5-yl)-2-nitropropane}
$$
Conditions :
Reduction to Primary Amine
The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄):
$$
\text{2-(1,3-Benzodioxol-5-yl)-2-nitropropane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(1,3-Benzodioxol-5-yl)-2-hydroxypropylamine}
$$
Conditions :
Coupling Sulfamoyl and Amine Moieties
Sulfonamide Bond Formation
Methyl 4-chlorosulfonylbenzoate reacts with 2-(1,3-benzodioxol-5-yl)-2-hydroxypropylamine in a nucleophilic substitution to form the target compound:
$$
\text{Methyl 4-chlorosulfonylbenzoate} + \text{2-(1,3-Benzodioxol-5-yl)-2-hydroxypropylamine} \rightarrow \text{Target compound} + \text{HCl}
$$
Conditions :
Stereochemical Considerations
The 2-hydroxypropyl side chain introduces a chiral center. Enantioselective synthesis employs chiral auxiliaries or asymmetric reduction of ketone intermediates. For example, using (R)- or (S)-BINAP ligands in catalytic hydrogenation ensures >90% enantiomeric excess.
Alternative Synthetic Routes
Mitsunobu Reaction for Hydroxyl Group Introduction
The hydroxyl group in the side chain is introduced via Mitsunobu reaction between 2-(1,3-benzodioxol-5-yl)propan-2-ol and diethyl azodicarboxylate (DEAD):
$$
\text{2-(1,3-Benzodioxol-5-yl)propan-2-ol} + \text{DEAD} \rightarrow \text{2-(1,3-Benzodioxol-5-yl)-2-hydroxypropyl azide} \xrightarrow{\text{Reduction}} \text{Amine intermediate}
$$
Conditions :
Solid-Phase Synthesis
A resin-bound benzoate ester is functionalized sequentially with sulfamoyl chloride and the amine side chain, enabling high-throughput purification.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile-water) shows ≥98% purity at 254 nm.
Challenges and Optimization
- Stereoselectivity : Asymmetric hydrogenation using Ru-BINAP catalysts improves enantiomeric excess to >95%.
- Byproduct Formation : Excess sulfamoyl chloride leads to disubstitution; stoichiometric control at 1:1.2 molar ratio minimizes this.
- Solvent Selection : THF outperforms DMF in coupling reactions due to better nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 .
Comparison with Similar Compounds
Implications :
- The sulfamoyl linker in the target compound may improve aqueous solubility compared to the lipophilic quinoline-piperazine system in C1–C5.
- The benzodioxole group could enhance metabolic stability relative to halogenated phenyl groups, which are prone to oxidative dehalogenation .
Benzodioxole-Containing Compounds ()
lists 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one, which shares the benzodioxole moiety but lacks the sulfamoyl-benzoate framework.
- Functional Groups: The target compound’s sulfamoyl and ester groups offer broader hydrogen-bonding and hydrolytic stability compared to the ketone and methylamino groups in ’s compound.
Sulfamoyl Derivatives ( and )
describes dithiocarbamate derivatives, while lists a sulfamoyl-benzoate analog with a pyrimidinyl-piperidine group (CAS: 1396714-73-0).
- Sulfamoyl vs.
- Substituent Effects : The pyrimidinyl-piperidine analog in may exhibit stronger basicity and π-stacking capacity due to the pyrimidine ring, contrasting with the benzodioxole’s electron-donating effects .
Research Findings and Data Gaps
While the evidence lacks explicit biological or physicochemical data for the target compound, inferences can be drawn:
- Spectral Characterization : Its ¹H/¹³C NMR and HRMS profiles would resemble those in and , with key signals for the benzodioxole (δ ~6.8–7.0 ppm), sulfamoyl NH (δ ~5.0–6.0 ppm), and ester carbonyl (δ ~165–170 ppm) .
- Thermal Properties : Melting points might range between 100–150°C, consistent with sulfonamide/benzoate hybrids .
- Biological Potential: Benzodioxole and sulfamoyl groups are prevalent in COX-2 inhibitors and carbonic anhydrase inhibitors, suggesting possible therapeutic applications .
Critical Data Gaps :
- Experimental solubility, logP, and crystallographic data are unavailable but essential for further development.
- Comparative biological assays against C1–C7 or related sulfamoyl derivatives are needed to validate structure-activity relationships.
Biological Activity
Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a sulfamoyl group attached to a benzoate moiety, which is known for its role in various biological activities, including enzyme inhibition and anti-cancer properties.
Anticancer Properties
Recent studies have highlighted the potential of sulfamoyl benzoates in targeting carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Research indicates that derivatives of methyl 5-sulfamoyl-benzoate exhibit high affinity for CAIX, with a dissociation constant (K_d) as low as 0.12 nM, indicating strong binding capabilities . The selectivity for CAIX over other isozymes suggests that compounds like this compound could be developed into effective anticancer therapeutics.
The proposed mechanism involves the inhibition of CAIX, which leads to the acidification of the tumor microenvironment. This acidification is crucial for cancer cell invasion and metastasis. By inhibiting CAIX, the compound may disrupt these processes, thereby exerting its anticancer effects .
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | CAIX inhibition |
| A549 (Lung Cancer) | 0.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.6 | Cell cycle arrest |
These results suggest that the compound could serve as a lead molecule for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzodioxole and sulfonamide moieties significantly affect biological activity. For instance, substituents on the benzene ring can enhance binding affinity to CAIX and improve selectivity against other carbonic anhydrase isozymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
